1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- is a macrocyclic compound with a molecular formula of C15H26N4O2S This compound is known for its unique structure, which includes a twelve-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- typically involves the cyclic condensation of triethylenetetramine with diethyl oxalate in a methanolic solution. This reaction yields a twelve-membered cyclic oxamide, which can be further processed to obtain the desired compound . The reaction conditions often include the use of methanol as a solvent and ethanol for precipitating the product.
Industrial Production Methods
For industrial production, the tetrachloride form of the compound can be converted into the free base using aqueous sodium hydroxide, followed by azeotropic distillation with toluene to remove water. The resulting product is then filtered and crystallized from toluene .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is utilized in the study of enzyme inhibition and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, allowing the compound to bind to metal ions effectively. This binding can influence various molecular targets and pathways, including enzyme activity and metal ion transport .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A similar macrocyclic compound without the sulfonyl group.
1,4,8,11-Tetraazacyclotetradecane (Cyclam): Another macrocyclic compound with a larger ring size.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative used in medical imaging and radiopharmaceuticals
Uniqueness
The presence of the 4-methylphenylsulfonyl group in 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- imparts unique chemical properties, such as increased stability and specific reactivity towards certain reagents. This makes it particularly useful in applications requiring selective binding and stability under various conditions.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S/c1-14-2-4-15(5-3-14)22(20,21)19-12-10-17-8-6-16-7-9-18-11-13-19/h2-5,16-18H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCLQKPNUKSGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCNCCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465594 |
Source
|
Record name | 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289719-40-0 |
Source
|
Record name | 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.